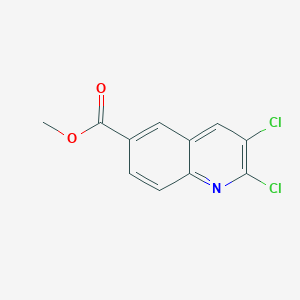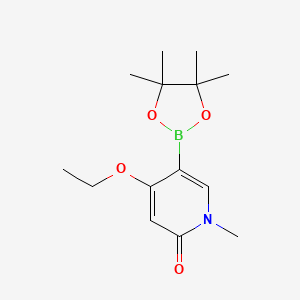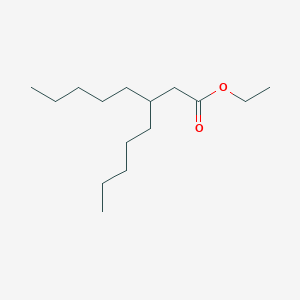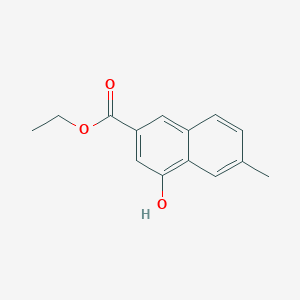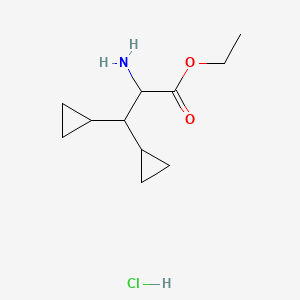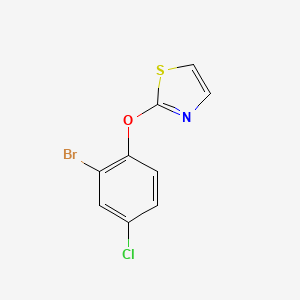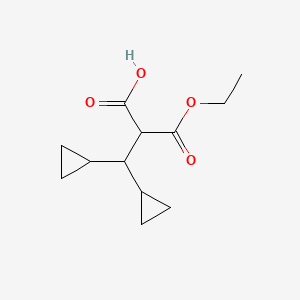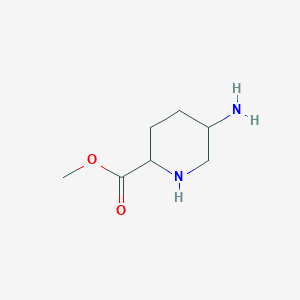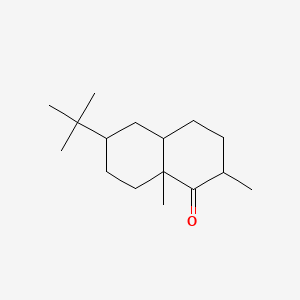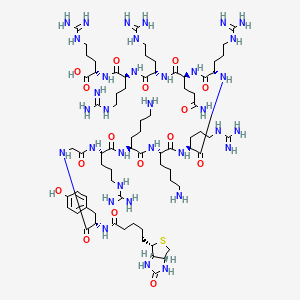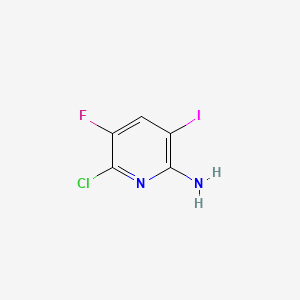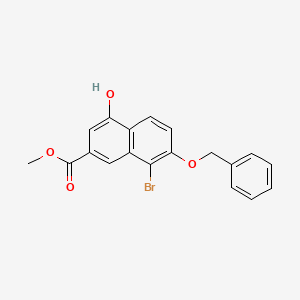![molecular formula C20H22N2O B13927724 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diazaspiro[34]octan-1-one, 2,5-bis(phenylmethyl)- is a chemical compound with the molecular formula C₁₉H₂₀N₂O It is a spirocyclic compound, meaning it contains a spiro-connected ring system This compound is known for its unique structure, which includes a spiro junction between a diazaspiro octane ring and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps, including purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative.
Applications De Recherche Scientifique
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octan-1-one: Another spirocyclic compound with a similar structure but different substitution pattern.
2-Benzyl-2,5-diazaspiro[3.4]octan-1-one: A closely related compound with a benzyl group instead of a phenylmethyl group.
Uniqueness
2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the phenylmethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2,5-dibenzyl-2,5-diazaspiro[3.4]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19-20(16-21(19)14-17-8-3-1-4-9-17)12-7-13-22(20)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHAQPJEDUCSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
